molecular formula C19H24N4O2 B2928725 3-methoxy-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide CAS No. 1797656-55-3

3-methoxy-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide

Cat. No. B2928725
CAS RN: 1797656-55-3
M. Wt: 340.427
InChI Key: GYHGMCXEMBXIRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-methoxy-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group, a pyrimidine ring, and a piperidine ring. The methoxy group is attached to the benzene ring, and the pyrimidine ring is substituted with a methyl group and a piperidine ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzamide and pyrimidine groups are planar due to the conjugation of pi electrons. The piperidine ring is not planar and can adopt a chair conformation .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amide group in benzamide can participate in hydrolysis reactions, and the pyrimidine ring can undergo electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar groups like the amide could make it soluble in polar solvents .

Scientific Research Applications

Synthesis and Chemical Properties

The compound 3-methoxy-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide is a part of a diverse group of chemicals studied for their potential in medicinal chemistry. Research into related compounds has led to the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines as agents with anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020). These studies showcase the broader context of chemical investigation where the target compound could play a role in the development of new therapeutic agents.

Metabolism Studies

In the realm of pharmacokinetics, understanding the metabolism of structurally similar compounds is crucial. For example, the metabolism of flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients was extensively studied, revealing insights into the metabolic pathways of similar compounds (Gong et al., 2010). This research is invaluable for predicting how related compounds might be metabolized in the body, guiding dosage and administration strategies.

Drug Design and Synthesis

The synthesis of new compounds for drug discovery is a pivotal area of research. For instance, the discovery of benzimidazole derivatives as orally active renin inhibitors highlights the process of structural modification to improve pharmacokinetic profiles while maintaining or enhancing biological activity (Tokuhara et al., 2018). Such research could inform the design and synthesis of derivatives of 3-methoxy-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide for specific therapeutic applications.

Neuroleptic and Antimicrobial Activities

Explorations into the neuroleptic activity of benzamides and their potential antimicrobial properties offer another avenue of application. Studies on benzamide derivatives have demonstrated promising neuroleptic (Iwanami et al., 1981) and antimicrobial activities (Hossan et al., 2012), suggesting that derivatives of the compound could be potent agents in these areas as well.

properties

IUPAC Name

3-methoxy-N-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-14-11-16(22-19(21-14)23-9-4-3-5-10-23)13-20-18(24)15-7-6-8-17(12-15)25-2/h6-8,11-12H,3-5,9-10,13H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHGMCXEMBXIRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCC2)CNC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.